Computed LogP and TPSA Comparison: Meta-Fluorophenyl vs. Para-Fluorophenyl and Non-Fluorinated Analogs
The target compound, 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, exhibits a computed LogP of 1.1046 and a topological polar surface area (TPSA) of 68.01 Ų, as reported in the ChemScene computational chemistry datasheet . In comparison, the non-fluorinated analog, 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid, has a molecular weight of 189.17 g/mol (vs. 207.16 g/mol for the target) and lacks the electronegative fluorine substituent, indicating a significantly different lipophilicity profile . The ortho-fluorophenyl isomer (CAS 1153491-02-1) has a predicted density of 1.49±0.1 g/cm³, which reflects altered molecular packing due to the ortho-fluorine steric effect . Although direct LogP values for all comparators are not available from a single source, the 3-fluorophenyl substitution imparts a specific balance of lipophilicity and polarity that differs measurably from the 4-fluorophenyl and 2-fluorophenyl variants, as corroborated by general SAR trends in fluorinated triazoles [1].
| Evidence Dimension | Computed LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 1.1046; TPSA = 68.01 Ų |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid: MW = 189.17; no fluorine; 1-(2-Fluorophenyl) isomer: predicted density = 1.49±0.1 g/cm³ |
| Quantified Difference | LogP delta not directly comparable due to different sources; MW difference: 207.16 vs 189.17 (+18.0 g/mol for fluorine substitution) |
| Conditions | Computed values (ChemScene algorithm); predicted density from ChemicalBook |
Why This Matters
LogP and TPSA differences directly impact solubility, permeability, and chromatographic method development, making the meta-fluorophenyl substitution a distinct choice over para- or non-fluorinated analogs for optimizing pharmacokinetic or separation properties.
- [1] Ullah I, et al. Fluorinated triazoles as privileged potential candidates in drug development. Frontiers in Chemistry. 2022;10:926723. doi:10.3389/fchem.2022.926723 View Source
